molecular formula C12H14N2O3S B2748495 2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol CAS No. 2109168-37-6

2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol

Cat. No.: B2748495
CAS No.: 2109168-37-6
M. Wt: 266.32
InChI Key: RUWUFMLNNCJXGS-UHFFFAOYSA-N
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Description

2-(2-Phenylmethanesulfonyl-1H-imidazol-1-yl)ethan-1-ol (CAS 2109168-37-6) is a chemical compound with the molecular formula C12H14N2O3S and a molecular weight of 266.32 g/mol . It belongs to the class of imidazole derivatives, which are privileged structures in medicinal and organic chemistry. The compound features a hydroxyethyl chain linked to an imidazole ring, which is further substituted with a phenylmethanesulfonyl group. This unique structure makes it a valuable building block for researchers, particularly in the synthesis of more complex molecules and for exploring structure-activity relationships in drug discovery. Its potential applications may include serving as an intermediate in the development of pharmaceutical candidates or as a key substrate in chemical reaction development. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-(2-benzylsulfonylimidazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-9-8-14-7-6-13-12(14)18(16,17)10-11-4-2-1-3-5-11/h1-7,15H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWUFMLNNCJXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=CN2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylsulfonyl group can be reduced to form benzylthio derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzylsulfonylimidazole carboxylic acids.

    Reduction: Formation of benzylthioimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzylsulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. The ethanol moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Table 1: Key Structural Differences Among Imidazole Derivatives
Compound Name Substituents at Imidazole Positions Functional Groups Reference CAS/Evidence
2-(2-Phenylmethanesulfonyl-1H-imidazol-1-yl)ethan-1-ol 1: Hydroxyethyl; 2: Phenylmethanesulfonyl -OH, -SO₂-C₆H₅-CH₃ Target Compound
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol 1: Hydroxyethyl; 2: Methyl; 5: Nitro -OH, -CH₃, -NO₂ CAS 443-48-1
1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-1H-imidazole 1: Hydroxyethyl; 2: 2,4-Dichlorophenyl -OH, -Cl₂-C₆H₃ CAS 24155-42-8
2-(2-Phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride 1: Ethylamine; 2: Phenyl -NH₂·2HCl, -C₆H₅ CAS 1059626-12-8
[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol 1: Phenylethyl; 2: Methanesulfonyl; 5: Methanol -CH₂OH, -SO₂-CH₃, -CH₂-C₆H₅ CAS 1212235-23-8

Key Observations :

  • Sulfonyl vs.
  • Hydroxyethyl vs. Amine Groups : The -OH group in the target compound may reduce basicity compared to the amine derivative (), altering pharmacokinetic properties such as membrane permeability.
  • Nitro Group Impact : The nitro-substituted analogue () exhibits higher electron-withdrawing effects, which could influence reactivity in redox environments.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol 1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-1H-imidazole
Solubility Moderate in polar solvents (predicted) Low in methanol (insoluble in ) Insoluble in methanol
Melting Point Not reported (likely >150°C due to sulfonyl) 82–84°C 168–170°C
Hydrogen Bonding Strong (SO₂, -OH groups) Moderate (-OH, -NO₂) Weak (-Cl, -OH)

Notes:

  • Methanol insolubility in analogues () contrasts with the target compound’s predicted solubility, underscoring the sulfonyl group’s role in modulating polarity.

Biological Activity

2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol is a novel compound characterized by its unique imidazole structure, which includes a benzylsulfonyl group and an ethanol moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name2-(2-benzylsulfonylimidazol-1-yl)ethanol
CAS Number2109168-37-6
Molecular FormulaC₁₂H₁₄N₂O₃S
Molecular Weight266.32 g/mol

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, while the benzylsulfonyl group enhances binding affinity and specificity. The ethanol moiety contributes to the compound’s solubility and bioavailability, which are critical for its pharmacological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, the compound was shown to inhibit the activity of certain kinases that are critical for cancer cell growth.

Antimicrobial Properties

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity. Research has shown that it possesses inhibitory effects against a range of bacteria and fungi. The mechanism by which it exerts these effects may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 15 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity. The study suggested that the compound could serve as a lead for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-PhenylimidazoleLacks sulfonyl groupLimited anticancer properties
BenzylimidazoleContains benzyl groupModerate antimicrobial activity
Imidazole Ethanol DerivativesVarying substitutions on imidazoleGeneral biological activity

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